molecular formula C12H8N2O4 B1605736 3,3'-Dinitrobiphenyl CAS No. 958-96-3

3,3'-Dinitrobiphenyl

Cat. No.: B1605736
CAS No.: 958-96-3
M. Wt: 244.2 g/mol
InChI Key: CCHRVFZBKRIKIX-UHFFFAOYSA-N
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Description

3,3’-Dinitrobiphenyl is an organic compound with the molecular formula C₁₂H₈N₂O₄. It consists of two benzene rings connected by a single bond, with nitro groups (-NO₂) attached to the third carbon of each benzene ring. This compound is known for its applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3,3’-Dinitrobiphenyl involves the Ullmann reaction, where o-chloronitrobenzene is reacted with copper bronze at high temperatures (215-225°C) in the presence of dry sand. The reaction mixture is then treated with ethanol to isolate the product .

Industrial Production Methods

In industrial settings, 3,3’-Dinitrobiphenyl can be produced by nitration of biphenyl using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at controlled temperatures to ensure the selective formation of the dinitro compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dinitrobiphenyl undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups (-NH₂) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 3,3’-Diaminobiphenyl.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-Dinitrobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dinitrobiphenyl involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include the formation of reactive oxygen species and interactions with enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Dinitrobiphenyl
  • 4,4’-Dinitrobiphenyl
  • 3,3’-Diaminobiphenyl

Uniqueness

3,3’-Dinitrobiphenyl is unique due to the specific positioning of the nitro groups on the third carbon of each benzene ring, which influences its reactivity and applications. Compared to its isomers, it exhibits distinct chemical and physical properties that make it suitable for specific industrial and research applications .

Properties

IUPAC Name

1-nitro-3-(3-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4/c15-13(16)11-5-1-3-9(7-11)10-4-2-6-12(8-10)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHRVFZBKRIKIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10241967
Record name 3,3'-Dinitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958-96-3
Record name 3,3'-Dinitrobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dinitrobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10241967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-DINITROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV7LC0595F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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